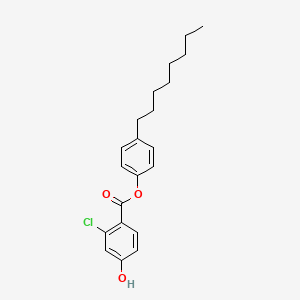
Benzoic acid, 2-chloro-4-hydroxy-, 4-octylphenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-chloro-4-hydroxy-, 4-octylphenyl ester is a chemical compound with the molecular formula C21H25ClO3 It is known for its unique structure, which includes a benzoic acid core substituted with chlorine, hydroxyl, and octylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-chloro-4-hydroxy-, 4-octylphenyl ester typically involves the esterification of 2-chloro-4-hydroxybenzoic acid with 4-octylphenol. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The choice of solvents, catalysts, and reaction conditions would be optimized to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-chloro-4-hydroxy-, 4-octylphenyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-chloro-4-hydroxybenzoic acid or 2-chloro-4-hydroxybenzophenone.
Reduction: Formation of 2-chloro-4-hydroxybenzyl alcohol.
Substitution: Formation of 2-amino-4-hydroxybenzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 2-chloro-4-hydroxy-, 4-octylphenyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of benzoic acid, 2-chloro-4-hydroxy-, 4-octylphenyl ester depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine and hydroxyl groups can influence its binding affinity and specificity towards these targets. The octylphenyl group may enhance its lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-hydroxy-: Known for its use as a preservative and antimicrobial agent.
2-Chloro-4-hydroxybenzoic acid: Similar structure but lacks the octylphenyl group, which may affect its solubility and biological activity.
4-Octylphenol: Used in the synthesis of various esters and known for its endocrine-disrupting properties.
Uniqueness
Benzoic acid, 2-chloro-4-hydroxy-, 4-octylphenyl ester is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the octylphenyl group enhances its hydrophobicity, potentially improving its interaction with lipid membranes and its overall bioavailability. The chlorine and hydroxyl groups provide sites for further chemical modification, making it a versatile compound for various applications.
Properties
CAS No. |
50687-74-6 |
|---|---|
Molecular Formula |
C21H25ClO3 |
Molecular Weight |
360.9 g/mol |
IUPAC Name |
(4-octylphenyl) 2-chloro-4-hydroxybenzoate |
InChI |
InChI=1S/C21H25ClO3/c1-2-3-4-5-6-7-8-16-9-12-18(13-10-16)25-21(24)19-14-11-17(23)15-20(19)22/h9-15,23H,2-8H2,1H3 |
InChI Key |
NDURWBNONNSWNY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















